molecular formula C19H13BrFNO B5167379 6-bromo-4-(4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5167379
M. Wt: 370.2 g/mol
InChI Key: QRKRRBDUXNQIOH-UHFFFAOYSA-N
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Description

6-bromo-4-(4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolin-2(1H)-ones This compound is characterized by the presence of a bromine atom at the 6th position and a fluorophenyl group at the 4th position on the benzo[h]quinolin-2(1H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromoquinoline and 4-fluorobenzene.

    Cyclization: The key step involves the cyclization of these starting materials to form the quinolin-2(1H)-one core.

    Bromination and Fluorination:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-2(1H)-one derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced quinoline derivatives.

Scientific Research Applications

6-bromo-4-(4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6-bromo-4-(4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-(4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on the quinolin-2(1H)-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-4-(4-fluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFNO/c20-17-9-16-15(11-5-7-12(21)8-6-11)10-18(23)22-19(16)14-4-2-1-3-13(14)17/h1-9,15H,10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKRRBDUXNQIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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